molecular formula C9H8ClNO B3416709 (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone CAS No. 898785-12-1

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Cat. No.: B3416709
CAS No.: 898785-12-1
M. Wt: 181.62 g/mol
InChI Key: HEEQRCHSVMWWLK-UHFFFAOYSA-N
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Description

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the second position and a cyclopropyl methanone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropylcarbonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloropyridine is reacted with cyclopropylcarbonyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours until completion.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution: Formation of (2-amino-pyridin-4-YL)-cyclopropyl-methanone.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of (2-chloro-pyridin-4-YL)-cyclopropyl-methanol.

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors due to its unique structure.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in biological systems involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropyl group can influence the binding affinity and specificity of the compound. The pyridine ring can participate in π-π interactions, while the cyclopropyl group can provide steric hindrance, affecting the overall activity of the compound.

Comparison with Similar Compounds

    (2-Chloro-pyridin-4-YL)-methanol: Similar structure but with a hydroxyl group instead of a cyclopropyl methanone group.

    (2-Chloro-pyridin-4-YL)-methylamine: Contains an amine group instead of a cyclopropyl methanone group.

Uniqueness: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is unique due to the presence of the cyclopropyl methanone group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-5-7(3-4-11-8)9(12)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEQRCHSVMWWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267069
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-12-1
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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